molecular formula C11H21O5P B056535 ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate CAS No. 3917-43-9

ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate

Cat. No. B056535
CAS RN: 3917-43-9
M. Wt: 264.25 g/mol
InChI Key: OQKGPUSERILONW-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate, commonly known as EMPB, is a synthetic compound that has been extensively studied for its potential as an organophosphate insecticide. It is a member of the class of phosphonate esters and has been shown to possess potent insecticidal activity against a wide range of insect pests.

Scientific Research Applications

EMPB has been extensively studied for its potential as an insecticide. It has been shown to possess potent insecticidal activity against a wide range of insect pests, including mosquitoes, flies, and cockroaches. EMPB works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine in the nervous system, which ultimately results in paralysis and death of the insect.

Mechanism Of Action

EMPB acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. Acetylcholine is a neurotransmitter that is involved in the transmission of nerve impulses in insects. By inhibiting the activity of acetylcholinesterase, EMPB leads to the accumulation of acetylcholine in the nervous system, which ultimately results in paralysis and death of the insect.

Biochemical And Physiological Effects

EMPB has been shown to have a number of biochemical and physiological effects on insects. In addition to inhibiting the activity of acetylcholinesterase, EMPB has been shown to disrupt the function of the nervous system and interfere with the synthesis of important neurotransmitters. It has also been shown to affect the metabolism of insects, leading to a decrease in energy production and a decrease in the synthesis of important proteins.

Advantages And Limitations For Lab Experiments

One of the main advantages of EMPB is its potent insecticidal activity. It has been shown to be effective against a wide range of insect pests, making it a promising candidate for use in insect control programs. Additionally, EMPB is relatively easy to synthesize and can be produced using standard laboratory equipment.
However, there are also some limitations associated with the use of EMPB in lab experiments. For example, EMPB is highly toxic to humans and other animals, which means that it must be handled with extreme care. Additionally, EMPB has a relatively short half-life in the environment, which means that it may not be effective over long periods of time.

Future Directions

There are a number of future directions for research on EMPB. One area of research that is particularly promising is the development of new formulations of EMPB that are more effective and less toxic than existing formulations. Additionally, there is a need for further research on the environmental impact of EMPB and its potential for bioaccumulation in the food chain. Finally, there is a need for further research on the potential use of EMPB in combination with other insecticides and pest control strategies.

Synthesis Methods

EMPB is typically synthesized through a multi-step process that involves the condensation of ethyl acetoacetate with diethyl phosphite, followed by the addition of methyl vinyl ketone. The resulting product is then treated with a base to form EMPB. The synthesis of EMPB is relatively straightforward and can be carried out using standard laboratory equipment.

properties

CAS RN

3917-43-9

Product Name

ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate

Molecular Formula

C11H21O5P

Molecular Weight

264.25 g/mol

IUPAC Name

ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate

InChI

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8-

InChI Key

OQKGPUSERILONW-NTMALXAHSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\CP(=O)(OCC)OCC

SMILES

CCOC(=O)C=C(C)CP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)C=C(C)CP(=O)(OCC)OCC

synonyms

(Z)-Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate;  (Z)-4-(Diethoxyphosphinyl)-3-methyl-2-butenoic Acid Ethyl Ester

Origin of Product

United States

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